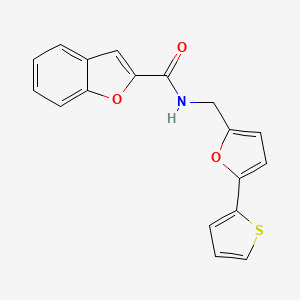

N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzofuran-2-carboxamide

CAS No.: 2034247-61-3

Cat. No.: VC4696791

Molecular Formula: C18H13NO3S

Molecular Weight: 323.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034247-61-3 |

|---|---|

| Molecular Formula | C18H13NO3S |

| Molecular Weight | 323.37 |

| IUPAC Name | N-[(5-thiophen-2-ylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C18H13NO3S/c20-18(16-10-12-4-1-2-5-14(12)22-16)19-11-13-7-8-15(21-13)17-6-3-9-23-17/h1-10H,11H2,(H,19,20) |

| Standard InChI Key | SHFFALCYPNHMHS-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(O3)C4=CC=CS4 |

Introduction

N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a benzofuran core, a carboxamide functional group, and fused heterocyclic rings of thiophene and furan. The presence of these heterocyclic rings enhances its chemical reactivity and biological properties, making it a subject of interest in both synthetic organic chemistry and pharmacological studies.

Synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzofuran-2-carboxamide

The synthesis of this compound typically involves multi-step organic reactions. These processes often require specific conditions such as inert atmospheres (e.g., nitrogen or argon) to prevent oxidation, and solvents like dichloromethane or toluene are commonly used. High-temperature conditions may also be necessary for certain reactions, particularly during the formation of carbon-carbon bonds.

Key Steps in Synthesis:

-

Formation of Thiophene and Furan Rings: This involves the synthesis of the thiophene and furan moieties, which are crucial components of the compound.

-

Coupling Reactions: The thiophene and furan rings are then coupled to form the core structure.

-

Introduction of the Benzofuran Moiety: The benzofuran part is introduced through further coupling reactions.

-

Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide functional group.

Biological Activities and Potential Applications

Research indicates that compounds with similar structures to N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzofuran-2-carboxamide may exhibit various biological activities, including anti-inflammatory and antimicrobial effects. These activities are often mediated through binding interactions that inhibit or modulate enzyme activity or receptor signaling pathways.

Potential Therapeutic Uses:

-

Anti-inflammatory Agents: The compound may act as an inhibitor for certain enzymes involved in inflammation processes.

-

Antimicrobial Agents: It could exhibit activity against bacterial or fungal pathogens.

Chemical Transformations and Reactions

N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzofuran-2-carboxamide can undergo several chemical transformations, including oxidation and reduction reactions. These transformations depend on the reagents used and may require careful optimization to achieve desired products.

Common Reactions:

-

Oxidation: May lead to carboxylic acids or ketones.

-

Reduction: Could yield alcohols or amines.

Future Directions:

-

In-depth Biological Studies: Further investigation into its biological activities and potential therapeutic applications.

-

Optimization of Synthesis: Improving synthesis methods to enhance yield and purity.

-

Structure-Activity Relationship (SAR) Studies: Understanding how structural modifications affect biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume